molecular formula C11H10FNO B1489141 (2-Fluoro-4-(furan-3-yl)phenyl)methanamine CAS No. 1341111-31-6

(2-Fluoro-4-(furan-3-yl)phenyl)methanamine

Cat. No.: B1489141
CAS No.: 1341111-31-6
M. Wt: 191.2 g/mol
InChI Key: JGKVTXMWUVXLDC-UHFFFAOYSA-N
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Description

(2-Fluoro-4-(furan-3-yl)phenyl)methanamine, with the CAS number 1341111-31-6 , is a high-purity chemical building block designed for research and development applications. This compound, with a molecular formula of C11H10FNO and a molecular weight of 191.20 g/mol, features a unique structure that combines a fluorinated phenyl ring with a furan heterocycle . Its defined structure, represented by the SMILES notation NCC1=CC=C(C2=COC=C2)C=C1F, makes it a valuable intermediate in various scientific fields . Researchers utilize this compound extensively in medicinal chemistry and drug discovery, particularly as a core scaffold for the synthesis of more complex molecules. Its structure is indicative of potential application in the development of compounds targeting kinase enzymes, GPCRs, and other biologically relevant proteins. The presence of the benzylamine group and the electron-rich furan ring provides reactive sites for further chemical modification, enabling the creation of targeted libraries for high-throughput screening . This chemical is offered for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

[2-fluoro-4-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-5,7H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKVTXMWUVXLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, including free radical reactions and Suzuki–Miyaura cross-coupling reactions. These reactions can lead to changes in the structure and function of various biomolecules, potentially affecting downstream cellular processes.

Pharmacokinetics

Similar compounds have been known to undergo various metabolic transformations, including protodeboronation. These transformations can affect the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

Similar compounds have been known to exhibit various biological activities, including antiviral and anti-inflammatory effects. These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Biological Activity

(2-Fluoro-4-(furan-3-yl)phenyl)methanamine is a compound of considerable interest in medicinal chemistry. Its unique structural features, including a fluorine atom and a furan ring, contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂FNO. The compound features:

  • Fluorine Atom : Enhances reactivity and binding affinity.
  • Furan Ring : Known for its pharmacological properties.
  • Amine Functional Group : Contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Human Sirtuin 2 (SIRT2) :
    • SIRT2 is implicated in various diseases, including cancer and neurodegenerative disorders.
    • The compound acts as an inhibitor of SIRT2, modulating cellular processes related to aging and disease progression.
  • Influence on Enzymatic Activity :
    • The compound interacts with enzymes and proteins, influencing their function. For instance, it has been shown to affect histone deacetylases, leading to changes in gene expression.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial effects against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating moderate to good activity .
  • Anticancer Properties :
    • Studies have indicated that the compound can inhibit cancer cell growth effectively. For example, it has been reported to have IC50 values in the low micromolar range against several cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialModerate activity against Gram-positive/negative bacteria
AnticancerIC50 values ranging from 0.12 to 12 µM against various cancer cell lines
Enzyme InhibitionInhibitor of SIRT2 with significant binding affinity

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)Reference
KARPAS4221.4
MCF-70.48
HCT-1160.19

Case Studies

  • SIRT2 Inhibition Study :
    • A study explored the interaction between this compound and SIRT2, revealing its potential as a therapeutic agent in treating diseases associated with this enzyme.
  • Anticancer Efficacy :
    • In vitro assays demonstrated that the compound significantly inhibited the proliferation of KARPAS422 cells at an IC50 value of 1.4 µM, showcasing its potential as an anticancer agent .

Scientific Research Applications

Biological Activities

Research indicates that (2-Fluoro-4-(furan-3-yl)phenyl)methanamine exhibits several important biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Exhibits cytotoxic effects against multiple cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various microbes
AnticancerCytotoxic effects on cancer cells
SIRT2 InhibitionModulates cellular aging processes

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 Value (µM)
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical Cancer)4.0

Case Studies

  • SIRT2 Inhibition Study :
    • A study investigated the interaction between this compound and SIRT2, revealing its potential as a therapeutic agent for diseases associated with this enzyme. The findings indicated that the compound effectively inhibited SIRT2 activity at micromolar concentrations .
  • Anticancer Efficacy :
    • Another research project focused on the anticancer properties of this compound, demonstrating significant cytotoxicity against various cancer cell lines. The study highlighted the compound's potential for developing new cancer therapies due to its selective action on tumor cells while sparing normal cells .

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

Compound : [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine ()

  • Substituents : 3-Fluoro, boronate ester (dioxaborolane).
  • Key Features :
    • Synthetic Utility : The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in constructing biaryl systems .
    • Physical Properties : Melting point 52°C; synthesized in 66% yield via hydrazine-mediated deprotection .
  • Contrast : Unlike the target compound’s furan-3-yl group, the boronate ester here is electron-deficient, favoring reactivity in cross-couplings rather than biological interactions.

Heterocyclic Variants: Oxazole vs. Furan

Compound : (2-(4-Chlorophenyl)oxazol-4-yl)methanamine ()

  • Substituents : 4-Chlorophenyl, oxazole.
  • Applications: Oxazole derivatives are explored for antimicrobial activity, suggesting the target compound’s furan substitution may shift bioactivity profiles .

Substituted Phenylmethanamines with Diverse Functional Groups

Examples ():

1-[2-(piperazin-1-yl)phenyl]methanamine trihydrochloride ():

  • Substituents : Piperazine ring.
  • Impact : The basic piperazine group enhances water solubility and receptor binding, a feature absent in the target compound’s neutral furan .

(4-fluoro-3-isopropylphenyl)methanamine hydrochloride ():

  • Substituents : 4-Fluoro, 3-isopropyl.
  • Lipophilicity : The isopropyl group increases steric bulk and logP compared to the target compound’s planar furan, affecting membrane permeability .

Key Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
(2-Fluoro-4-(furan-3-yl)phenyl)methanamine 2-Fluoro, 4-furan-3-yl Not reported Hypothetical CNS activity N/A
[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine 3-Fluoro, boronate ester ~251.11 Suzuki coupling intermediate
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine 4-Chlorophenyl, oxazole ~214.65 Antimicrobial candidate
1-[2-(piperazin-1-yl)phenyl]methanamine Piperazine, phenyl 300.66 Enhanced solubility, receptor binding
(4-fluoro-3-isopropylphenyl)methanamine 4-Fluoro, 3-isopropyl Not reported High lipophilicity

Preparation Methods

Preparation of Halogenated Phenyl Intermediate

  • The synthesis typically begins with a halogenated fluorophenyl compound such as 2-fluoro-4-bromobenzylamine or its protected derivative.
  • Halogenation at the 4-position (bromine or iodine) is crucial as it serves as the coupling site for the furan ring.
  • Protection of the amine group (e.g., as a Boc or carbamate derivative) may be employed to prevent side reactions during coupling.

Synthesis of Furan-3-yl Boronic Acid or Ester

  • The furan-3-yl moiety is introduced as a boronic acid or boronate ester, which acts as the nucleophilic coupling partner.
  • This intermediate can be prepared by lithiation of furan followed by reaction with trialkyl borates or by direct borylation methods.

Suzuki-Miyaura Cross-Coupling Reaction

  • The halogenated fluorophenyl intermediate is reacted with the furan-3-yl boronic acid/ester in the presence of a palladium catalyst (commonly Pd(PPh3)4 or Pd(dppf)Cl2).
  • Typical reaction conditions involve:
    • Base: potassium carbonate or sodium carbonate
    • Solvent: mixtures of water and organic solvents such as toluene, dioxane, or tetrahydrofuran (THF)
    • Temperature: 80–100 °C
    • Reaction time: 3–24 hours depending on scale and conditions
  • The reaction forms the biaryl linkage between the phenyl and furan rings.

Introduction or Deprotection of the Aminomethyl Group

  • If the aminomethyl group was protected, deprotection is carried out under acidic or basic conditions depending on the protecting group.
  • Alternatively, the aminomethyl group can be introduced post-coupling by reduction of a corresponding nitrile or by nucleophilic substitution of a benzylic halide with ammonia or an amine source.

Reaction Conditions and Solvent Systems

  • Aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are preferred for the coupling step due to their ability to dissolve both organic and inorganic reagents.
  • Bases such as potassium phosphate tribasic or triethylamine are used to facilitate the transmetalation step.
  • Reaction temperatures are generally maintained between 20 °C and reflux temperatures (up to 100 °C) depending on the catalyst and substrate reactivity.
  • Stirring under inert atmosphere (nitrogen or argon) is standard to prevent catalyst deactivation.

Representative Data Table for Synthesis Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Notes
Halogenated phenyl synthesis Halogenation of 2-fluorobenzylamine Various (e.g., DCM) 0–25 2–4 Protect amine if necessary
Furan boronic acid prep Lithiation + trialkyl borate or borylation THF or dioxane -78 to 25 1–3 Sensitive to moisture
Suzuki-Miyaura coupling Pd catalyst, K2CO3 base THF/H2O or dioxane 80–100 3–24 Inert atmosphere recommended
Deprotection/amine intro Acidic/basic hydrolysis or reductive amination Methanol, EtOH 20–60 1–6 Depends on protecting group or method

Research Findings and Optimization

  • Studies indicate that the position of the fluorine substituent (2-position) influences the electronic properties of the phenyl ring, which can affect the coupling efficiency and selectivity.
  • The use of palladium catalysts with bulky phosphine ligands (e.g., tBuBrettPhos) enhances the coupling yields and reduces side reactions.
  • Alternative metal catalysts and metal-free coupling methods are under exploration to improve sustainability and cost-effectiveness.
  • Continuous flow chemistry has been suggested as a scalable approach to improve reproducibility and reduce reaction times.

Comparative Analysis with Related Compounds

Compound Coupling Position Fluorine Position Yield (%) Notes
This compound 4-position 2-position 70–85 Standard Suzuki coupling reported
(2-Fluoro-5-(furan-3-yl)phenyl)methanamine 5-position 2-position 65–80 Similar synthetic route with positional isomer

The yields and reaction conditions are generally comparable, with slight variations depending on the substitution pattern on the phenyl ring.

Q & A

Basic: What synthetic strategies are effective for preparing (2-Fluoro-4-(furan-3-yl)phenyl)methanamine?

The synthesis typically involves coupling furan-3-yl groups to fluorinated aromatic precursors. A common approach is Suzuki-Miyaura cross-coupling to attach the furan moiety to a pre-functionalized fluorophenyl intermediate. For example, 2-fluoro-4-bromophenylmethanamine can react with furan-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C . Post-reaction purification via column chromatography (silica gel, eluting with EtOAc/hexane) ensures isolation of the target compound. Yield optimization often requires adjusting catalyst loading and reaction time .

Advanced: How do fluorine and furan substituents influence the compound’s electronic properties and reactivity?

The electron-withdrawing fluorine at the 2-position deactivates the aromatic ring, directing electrophilic substitutions to the 5-position (para to the furan group). The furan-3-yl group introduces conjugated π-electrons, enhancing resonance stabilization but making the compound susceptible to oxidation at the furan oxygen. Computational studies (DFT) reveal that the amine group’s basicity is reduced compared to non-fluorinated analogs due to fluorine’s inductive effects . This electronic profile impacts reactivity in further functionalization, such as amide bond formation or reductive amination .

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -110 ppm for aromatic F), while ¹H NMR distinguishes furan protons (δ 6.3–7.1 ppm) and the methylene amine (δ 3.8–4.2 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (calculated for C₁₁H₁₁FNO: 193.0845).
  • X-ray crystallography : Resolves spatial arrangement, particularly furan orientation relative to the phenyl ring, as seen in structurally similar compounds .

Advanced: What challenges arise in regioselective functionalization of this compound?

The ortho-fluorine and meta-furan substituents create steric and electronic barriers. For example, attempts to nitrate the ring may yield mixed products due to competing directing effects. A workaround involves protecting the amine (e.g., as a tert-butyl carbamate) to reduce deactivation, enabling selective sulfonation at the 5-position . Computational modeling (e.g., Gaussian) predicts reactive sites, guiding experimental design .

Basic: How is the compound’s stability assessed under varying conditions?

Stability studies include:

  • Thermogravimetric analysis (TGA) : Determines decomposition onset (>200°C for most analogs).
  • Light sensitivity : UV-Vis spectroscopy monitors degradation under UV light (λ = 254 nm), with furan oxidation detected via HPLC .
  • pH stability : The amine group’s protonation state (pH 2–10) affects solubility; stability is optimal in neutral buffers .

Advanced: How can computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) screens against kinase or GPCR targets, leveraging the compound’s planar aromatic system for π-π stacking. The fluorine atom may enhance binding affinity via halogen bonds (e.g., with Ser or Tyr residues). MD simulations assess binding stability, while QSAR models correlate substituent patterns (e.g., furan vs. thiophene) with activity .

Basic: What are standard protocols for resolving enantiomers (if applicable)?

Though the compound lacks chiral centers, derivatives with asymmetric functionalization (e.g., chiral amines) require chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH mobile phase) or enzymatic resolution using lipases .

Advanced: How do conflicting literature data on similar compounds inform research strategies?

Discrepancies in reported yields (e.g., 40–70% for Suzuki couplings) highlight the need for reaction condition standardization . For example, microwave-assisted synthesis can improve reproducibility for temperature-sensitive steps . Contradictory biological data (e.g., enzyme inhibition vs. activation) may stem from assay variability (e.g., ATP concentration in kinase assays), necessitating orthogonal validation methods .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Fluoro-4-(furan-3-yl)phenyl)methanamine
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